(3,3-Difluorocyclopentyl)methanesulfonamide
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Overview
Description
(3,3-Difluorocyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C6H11F2NO2S and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentane derivatives with fluorinating agents followed by sulfonamide formation. One common method includes the fluorination of cyclopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentane is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorocyclopentanone derivatives.
Reduction: Formation of difluorocyclopentylmethane derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(3,3-Difluorocyclopentyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclopentyl)methanesulfonyl chloride
- (3,3-Difluorocyclopentyl)methyl methanesulfonate
Uniqueness
(3,3-Difluorocyclopentyl)methanesulfonamide is unique due to its specific combination of fluorine atoms and sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11F2NO2S |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(3,3-difluorocyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)2-1-5(3-6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11) |
InChI Key |
UCIQBXKXMXXDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)N)(F)F |
Origin of Product |
United States |
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